Terc-butóxido de zirconio(IV)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

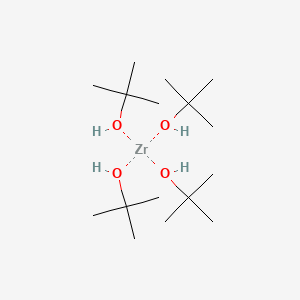

Zirconium(IV) tert-butoxide: is an organometallic compound with the chemical formula Zr(OC(CH₃)₃)₄. It is a colorless liquid that is highly reactive and sensitive to moisture. This compound is widely used as a precursor in the synthesis of various zirconium-containing materials, including thin films and nanocrystals. Its high reactivity and volatility make it a valuable reagent in both academic and industrial settings .

Aplicaciones Científicas De Investigación

Chemistry: Zirconium(IV) tert-butoxide is used as a precursor for the synthesis of zirconium-containing nanocrystals and thin films. It is also employed in the preparation of heterometallic alkoxides and as a catalyst in various organic reactions .

Biology and Medicine: While its direct applications in biology and medicine are limited, zirconium(IV) tert-butoxide is used in the synthesis of materials that have potential biomedical applications, such as zirconia coatings for implants .

Industry: In industrial applications, zirconium(IV) tert-butoxide is used in the deposition of zirconium oxide thin films through techniques like atomic layer deposition and chemical vapor deposition. These films are used in electronics, optics, and protective coatings .

Mecanismo De Acción

Biochemical Pathways

- ZTB’s primary pathway involves hydrolysis reactions. It reacts with water (or other hydroxyl-containing species) to form zirconium oxide gels. Controlled thermal treatment converts these gels into well-defined nanocrystals with precise crystalline structures. Researchers optimize reaction conditions (temperature, solvent, etc.) to achieve desired film properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zirconium(IV) tert-butoxide can be synthesized through the reaction of zirconium tetrachloride with potassium tert-butoxide in an inert atmosphere. The reaction typically involves dissolving potassium tert-butoxide in a non-polar solvent like hexane and then adding zirconium tetrachloride. The reaction mixture is stirred at a controlled temperature, usually between 20°C to 60°C, for several hours. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of zirconium(IV) tert-butoxide follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high purity and yield. Industrial production also emphasizes the use of high-purity reagents and solvents to minimize impurities that could affect the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Zirconium(IV) tert-butoxide undergoes various types of chemical reactions, including:

Oxidation: It can react with oxidizing agents to form zirconium oxides.

Hydrolysis: In the presence of moisture, it hydrolyzes to form zirconium dioxide and tert-butanol.

Substitution: It can undergo ligand exchange reactions with other alkoxides or halides.

Common Reagents and Conditions:

Oxidizing Agents: Tert-butyl hydroperoxide is commonly used for oxidation reactions.

Moisture: Hydrolysis reactions occur readily in the presence of water or atmospheric moisture.

Ligand Exchange: Reactions with other alkoxides or halides are typically carried out in non-polar solvents under an inert atmosphere.

Major Products:

Zirconium Dioxide (ZrO₂): Formed through hydrolysis or oxidation.

Tert-Butanol (C₄H₁₀O): A byproduct of hydrolysis reactions.

Comparación Con Compuestos Similares

Zirconium(IV) isopropoxide: Similar in reactivity but has different solubility and volatility properties.

Hafnium(IV) tert-butoxide: Similar in structure and reactivity but contains hafnium instead of zirconium.

Titanium(IV) tert-butoxide: Similar in reactivity but contains titanium instead of zirconium

Uniqueness: Zirconium(IV) tert-butoxide is unique due to its high reactivity and ability to form high-purity zirconium dioxide. Its volatility and sensitivity to moisture make it particularly useful in applications requiring precise control over reaction conditions and product purity .

Actividad Biológica

Zirconium(IV) tert-butoxide (ZTB), also known as tetra-tert-butyl zirconate, is a chemical compound with the formula C16H36O4Zr and CAS number 2081-12-1. It is primarily utilized as a catalyst in polymerization processes and in the synthesis of zirconium oxide (ZrO₂) materials. This article explores the biological activity of ZTB, emphasizing its safety profile, potential health effects, and relevant research findings.

Zirconium(IV) tert-butoxide is a light yellow liquid that decomposes in water or moisture to produce tertiary butanol. Its primary applications include:

- Condensation catalyst for various polymerizations.

- Precursor for ZrO₂ in materials science.

- Reagent in organic synthesis .

Acute and Chronic Effects

Research indicates that exposure to zirconium compounds, including ZTB, may lead to several health effects. Acute exposure to high concentrations can result in central nervous system depression, characterized by symptoms such as headaches, dizziness, fatigue, and impaired coordination . Chronic exposure has not shown significant adverse health effects in animal models; however, it is advised to minimize exposure through proper safety measures .

Inhalation Studies

Inhalation studies conducted on zirconium compounds have suggested a low order of hazard. Workers exposed to zirconium fume over extended periods (1-5 years) did not exhibit notable abnormalities . Nevertheless, it is crucial to monitor exposure levels due to potential respiratory risks associated with inhalation of zirconium-containing aerosols.

Studies on Biological Activity

Case Study 1: Occupational Exposure

A study examining workers exposed to zirconium fume found no significant long-term health issues attributed to zirconium exposure. This suggests that under controlled occupational settings, the risk associated with ZTB may be manageable .

Case Study 2: Polymerization Reactions

ZTB has been employed as a catalyst in polymerization reactions where its efficiency was compared against other catalysts. The results indicated that ZTB facilitated higher yields and better polymer properties than traditional catalysts .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₆O₄Zr |

| CAS Number | 2081-12-1 |

| Appearance | Light yellow liquid |

| Purity | >98% |

| Decomposition Products | Tertiary butanol |

| Health Effect | Observation |

|---|---|

| Acute Exposure Symptoms | Headaches, dizziness |

| Chronic Exposure Effects | No significant adverse effects |

| Inhalation Risk | Low order of hazard |

Propiedades

Número CAS |

2081-12-1 |

|---|---|

Fórmula molecular |

C16H40O4Zr |

Peso molecular |

387.71 g/mol |

Nombre IUPAC |

2-methylpropan-2-ol;zirconium |

InChI |

InChI=1S/4C4H10O.Zr/c4*1-4(2,3)5;/h4*5H,1-3H3; |

Clave InChI |

WRMYASGYMABHCC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Zr] |

SMILES canónico |

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Zr] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.